molecular formula C13H17N B8272981 7-isopropyl-1,2-dimethyl-1H-indole CAS No. 912332-43-5

7-isopropyl-1,2-dimethyl-1H-indole

Cat. No. B8272981
M. Wt: 187.28 g/mol
InChI Key: HKLSJINCAPGVRX-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

To a solution of 7-isopropyl-2-methyl-1H-indole (0.75 g, 4.33 mmol) and DMF (2 mL) is added 60% NaH (0.19 g, 4.76 mmol). After 30 minutes iodomethane (0.30 mL, 4.76 mmol) is added and the solution stirred for 1 hour. The solution is diluted with Et2O (30 mL), washed with water (2×20 mL), brine (20 mL) dried over MgSO4, filtered and concentrated. The residue is purified by ISCO (2%-5% EtOAc gradient) to furnish the title compound (0.33 g, 1.76 mmol, 41%). 1H NMR (CDCl3), δ 1.42 (d, J=6.5 Hz, 6H), 2.43 (s, 3H), 3.84-3.91 (m, 1H), 6.24-6.27 (m, 1H), 3.93 (s, 1H), 6.29 (s, 1H), 7.01-7.14 (m, 1H), 7.38 (d, J=7.5 Hz, 1H) ppm. LC/MS (m/z): calcd. for C13H17N (M+H)+: 188.2. found: 188.1.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10]([CH3:13])=[CH:9]2)([CH3:3])[CH3:2].[CH3:14]N(C=O)C.[H-].[Na+].IC>CCOCC>[CH:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[N:11]([CH3:14])[C:10]([CH3:13])=[CH:9]2)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)C=1C=CC=C2C=C(NC12)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.19 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by ISCO (2%-5% EtOAc gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1C=CC=C2C=C(N(C12)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.76 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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